Methyl 5-aminofuran-2-carboxylate
Overview
Description
Methyl 5-aminofuran-2-carboxylate (MAFC) is an organic compound with the linear formula C6H7NO3 . It is a derivative of furan, an aromatic heterocyclic organic compound. The compound is widely used in various fields of research including pharmacology, organic synthesis, and material science.
Synthesis Analysis
MAFC can be synthesized from furan-2-carboxylic acid and methylamine hydrochloride. The reaction involves the formation of an amide intermediate that is subsequently cyclized to produce MAFC. The compound can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).Molecular Structure Analysis
The molecular structure of MAFC is characterized by its IUPAC name, methyl 5-amino-2-furoate . Its InChI code is 1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 . The molecular weight of MAFC is 141.13 g/mol .Physical And Chemical Properties Analysis
MAFC is a white crystalline solid with a melting point of 131-135°C . It has a boiling point of 277.9°C at 760 mmHg . It is soluble in water and polar organic solvents such as methanol and ethanol.Scientific Research Applications
Multicomponent Reactions and Synthesis
Methyl 5-aminofuran-2-carboxylate demonstrates its utility in the realm of organic synthesis, particularly in regioselective multicomponent reactions. Huynh et al. (2014) illustrated its role in the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. The compound served as a core structure in a multicomponent reaction strategy, showcasing its versatility and the importance of its structure in regioselectivity, which is critical in synthesizing complex molecules with high precision Huynh et al. (2014).
Biological Activity Studies
In the realm of biological activity, derivatives of Methyl 5-aminofuran-2-carboxylate have been investigated for their potential therapeutic applications. Phutdhawong et al. (2019) explored the cytotoxicity of these derivatives against cancer cell lines and their antimicrobial activity, highlighting the compound's potential in drug discovery and pharmaceutical applications Phutdhawong et al. (2019).
Synthetic Methodologies and Heterocyclic Chemistry
The compound's role extends to the development of novel synthetic methodologies and the synthesis of heterocyclic compounds, vital for pharmaceuticals and material science. Antonov et al. (2021) described the reaction of Methyl 5-aminofuran-2-carboxylate with 4,5-Dibenzoyl-1H-pyrrole-2,3-diones, leading to the formation of complex molecules like furo[2,3-b]pyridines, showcasing the compound's utility in constructing complex heterocyclic systems Antonov et al. (2021).
Heteroarylation and Synthesis of Biheteroaryls
The potential of Methyl 5-aminofuran-2-carboxylate in facilitating heteroarylation reactions has been explored, which is significant in the synthesis of biheteroaryls, compounds crucial in various fields including electronics and pharmacology. Fu et al. (2012) noted the use of related compounds in palladium-catalysed direct arylation of heteroaromatics, emphasizing the importance of such reactions in the efficient synthesis of complex aromatic systems Fu et al. (2012).
Safety And Hazards
properties
IUPAC Name |
methyl 5-aminofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQGSISBRVCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408031 | |
Record name | methyl 5-aminofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminofuran-2-carboxylate | |
CAS RN |
22600-30-2 | |
Record name | methyl 5-aminofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-aminofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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